2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H13NO4S2 and a molecular weight of 335.398 g/mol . This compound is characterized by the presence of a benzoxathiol ring, which is a fused ring system containing both oxygen and sulfur atoms, and a benzenesulfonamide group, which is a common structural motif in many biologically active compounds .
Preparation Methods
The synthesis of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-oxo-1,3-benzoxathiol-5-amine under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfone, amine, and substituted derivatives .
Scientific Research Applications
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways in biological systems . For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide: This compound lacks the 2,4-dimethyl substituents on the benzene ring, which may affect its chemical reactivity and biological activity.
2,4-dimethylbenzenesulfonamide: This compound lacks the benzoxathiol ring, which may result in different chemical and biological properties.
Benzoxathiol derivatives: Other derivatives of benzoxathiol may have different substituents on the ring system, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-9-3-6-14(10(2)7-9)22(18,19)16-11-4-5-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOLNMRHMUDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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